2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1115948-67-8
Cat. No.: VC6760212
Molecular Formula: C22H15ClN4O2S2
Molecular Weight: 466.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115948-67-8 |
|---|---|
| Molecular Formula | C22H15ClN4O2S2 |
| Molecular Weight | 466.96 |
| IUPAC Name | 2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H15ClN4O2S2/c1-27-21(28)19-16(11-17(31-19)13-6-3-2-4-7-13)24-22(27)30-12-18-25-20(26-29-18)14-8-5-9-15(23)10-14/h2-11H,12H2,1H3 |
| Standard InChI Key | ZXPYTXLUPDPMFS-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. General steps include:
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Formation of the thieno[3,2-d]pyrimidinone core:
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Introduction of the oxadiazole ring:
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The 1,2,4-oxadiazole moiety is synthesized via cyclization of hydrazides with nitriles or amidoximes.
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Final coupling reactions:
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The sulfanyl bridge is introduced by reacting a thiol derivative with a halogenated intermediate (e.g., chloromethyl oxadiazole) under basic conditions.
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The reaction yields are typically high (60–90%), depending on the reaction conditions and substituents .
Antimicrobial Activity
Compounds within the thieno[3,2-d]pyrimidinone family have demonstrated significant antimicrobial properties:
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Inhibition of Mycobacterium tuberculosis strains (including multi-drug-resistant variants) has been reported for structurally related compounds .
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The presence of the oxadiazole ring enhances antimicrobial potency by facilitating interactions with bacterial enzymes.
Anticancer Potential
Thienopyrimidines are known inhibitors of kinases involved in cancer cell proliferation:
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The compound's structural elements suggest potential as a kinase inhibitor targeting pathways such as ROCK or PI3K .
Applications in Medicinal Chemistry
This compound holds promise in several therapeutic areas:
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